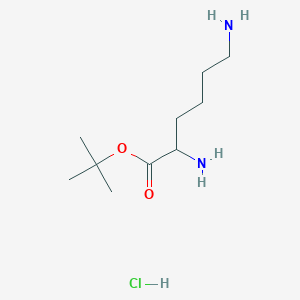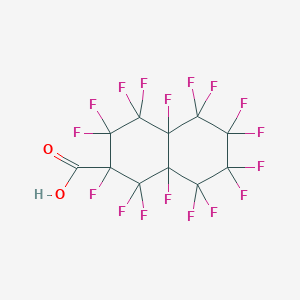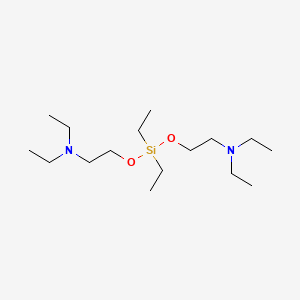
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride is a chemical compound with the molecular formula C10H22N2O2·HCl. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is a derivative of 1,5-diaminopentane, where one of the amine groups is protected by a t-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride typically involves the reaction of 1,5-diaminopentane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the Boc group protects the amine during the coupling process.
Reduction and Oxidation: While the Boc group is stable under mild reducing and oxidizing conditions, the free amine (after deprotection) can undergo various redox reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Redox Reactions: Mild reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2) can be used.
Major Products
Deprotection: Yields 1,5-diaminopentane.
Coupling: Produces peptides or other coupled products with the amine group.
Redox Reactions: Depending on the specific conditions, various amine derivatives can be formed.
Scientific Research Applications
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules, such as the synthesis of peptide nucleic acids (PNAs).
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates that require amine protection.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The primary mechanism of action for N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing for selective deprotection when needed. The compound’s effectiveness lies in its ability to provide temporary protection, facilitating multi-step synthesis processes.
Comparison with Similar Compounds
Similar Compounds
N-t-Butoxycarbonyl-1,4-diaminobutane: Similar in structure but with a shorter carbon chain.
N-t-Butoxycarbonyl-1,6-diaminohexane: Similar in structure but with a longer carbon chain.
N-t-Butoxycarbonyl-1,2-diaminoethane: Similar in structure but with a much shorter carbon chain.
Uniqueness
N-t-Butoxycarbonyl-1,5-diaminopentane hydrochloride is unique due to its specific chain length, which provides an optimal balance between flexibility and reactivity. This makes it particularly useful in the synthesis of medium-sized ring structures and in applications where a specific spatial arrangement of functional groups is required.
Properties
Molecular Formula |
C10H23ClN2O2 |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
tert-butyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)8(12)6-4-5-7-11;/h8H,4-7,11-12H2,1-3H3;1H |
InChI Key |
RREQVHOXQGVCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)

![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)

![(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13821170.png)
![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)




![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)

